Product packaging for 5,6-difluoro-6H-quinazolin-4-one(Cat. No.:)

5,6-difluoro-6H-quinazolin-4-one

Cat. No.: B12356499
M. Wt: 182.13 g/mol
InChI Key: GTVOUVBFUNIFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-difluoro-6H-quinazolin-4-one is a synthetic organic compound built on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific difluoro-substituted derivative serves as a key intermediate for researchers developing novel bioactive molecules. Quinazolinones are widely investigated in drug discovery for their potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The strategic 5,6-difluoro substitution on the benzene ring is a common modification in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Recent studies on closely related 5,6-difluoro-2-methylquinazolin-4-one analogs have shown significant analgesic activity . Furthermore, other quinazolin-4-one derivatives have demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), including promising lead compounds with nanomolar efficacy . In oncology research, the quinazolinone core is a recognized pharmacophore. Derivatives have been developed as potent inhibitors of critical tyrosine protein kinases, such as EGFR, HER2, and VEGFR2, which are implicated in cancer cell proliferation and survival . Some compounds exhibit robust cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with efficacy surpassing that of the control drug lapatinib in experimental models . The structural features of this compound make it a versatile building block for constructing more complex molecules aimed at these and other biological targets. Intended Research Applications • Building block for the synthesis of novel antimicrobial agents, particularly against Gram-positive bacteria . • Core scaffold for the development of targeted anticancer therapeutics, including kinase inhibitors . • Intermediate for creating analogs with potential analgesic or anti-inflammatory properties . • Chemical probe for exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2N2O B12356499 5,6-difluoro-6H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

5,6-difluoro-6H-quinazolin-4-one

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-4H

InChI Key

GTVOUVBFUNIFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=C(C1F)F

Origin of Product

United States

Synthetic Methodologies for 5,6 Difluoro 6h Quinazolin 4 One and Analogous Fluorinated Quinazolinones

Conventional and Modern Synthetic Routes to Quinazolin-4(3H)-ones

The synthesis of the core quinazolin-4(3H)-one structure is a well-established area of organic chemistry, with numerous methods developed over the years. nih.govptfarm.plgeneris-publishing.com

Conventional Methods:

Niementowski Quinazoline (B50416) Synthesis: This classical method involves the cyclocondensation of an N-alkylamide with anthranilic acid. nih.gov Heating anthranilic acid with an excess of formamide (B127407) is a known route, though yields can be variable. generis-publishing.comnih.gov Optimization of reaction conditions, such as temperature and reactant ratios, has been shown to significantly improve the yield of quinazolin-4-one. generis-publishing.com

From 2-Aminobenzamides: A common and versatile approach involves the condensation of 2-aminobenzamides with various carbonyl compounds like aldehydes, ptfarm.plmdpi.com alcohols, esters, or carboxylic acids. mdpi.com These reactions often require catalysts and can be performed under various conditions. nih.govmdpi.com For instance, 2-aminobenzamides can react with orthoesters in the presence of acetic acid to furnish quinazolin-4(3H)-ones. nih.gov

Modern Synthetic Routes:

Modern synthetic chemistry has focused on developing more efficient, milder, and environmentally benign methods for quinazolinone synthesis.

Catalyst-Free Syntheses: Several methods have been developed that avoid the use of metal catalysts. For example, quinazolinones can be synthesized from o-aminobenzonitriles and aldehydes in water through an electrochemical-catalyzed process. researchgate.net Another approach utilizes an excess of an aldehyde, particularly an aliphatic aldehyde, to facilitate the oxidation of o-aminobenzamides in water without any additives. researchgate.net

Oxidative Cyclization: Oxidative methods are frequently employed. A K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under electrolytic conditions without a transition metal or base. researchgate.net Another metal-free approach uses dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant for the reaction of 2-aminobenzamides with benzylamines. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of quinazolinone derivatives, offering a faster and often more efficient alternative to conventional heating. researchgate.net

The table below summarizes some of the key starting materials and general approaches for the synthesis of the quinazolin-4(3H)-one core.

Starting MaterialsReagents/ConditionsProduct TypeReference(s)
Anthranilic AcidFormamideQuinazolin-4-one generis-publishing.com
2-AminobenzamidesAldehydes, Alcohols, Esters, Carboxylic Acids2-Substituted Quinazolin-4(3H)-ones nih.govmdpi.com
o-AminobenzonitrilesAldehydesQuinazolinones researchgate.net
2-AminobenzamidesPrimary Alcohols, K2S2O8Quinazolinones researchgate.net
2-AminobenzamidesBenzylamines, DMSOQuinazolinones researchgate.net

Specific Strategies for the Introduction of Fluorine Atoms onto the Quinazolinone Core

The unique properties imparted by fluorine have led to the development of specific methods for its incorporation into the quinazolinone scaffold.

Achieving regioselectivity in the fluorination of heterocyclic compounds is a significant challenge.

Direct C-H Amination: A metal-free method for the direct C-H amination of quinazoline at the C(4)-position has been reported using N-fluorobenzenesulfonimide (NFSI) as the amination source. nih.gov This reaction proceeds without any metal, oxidant, or additive. nih.gov

Electrophilic Fluorination: Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for the regioselective fluorination of related heterocyclic systems, such as imidazo[1,2-a]pyridines, in aqueous conditions. nih.gov While not directly on quinazolinones, this highlights a potential strategy.

Nucleophilic Aromatic Substitution (SNAr): The substitution of a chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors with various amines is a well-documented and regioselective method for producing 4-aminoquinazolines. mdpi.com This approach is fundamental in building libraries of functionalized quinazolines. mdpi.com

A common and effective strategy is to build the quinazolinone ring from starting materials that already contain fluorine atoms.

From Fluorinated Anthranilic Acids: The synthesis of fluorinated quinazolin-4(3H)-one derivatives can be achieved by starting with the appropriately fluorinated anthranilic acid and reacting it with reagents like phenyl/benzyl isothiocyanate. nih.gov

Using Fluorinated Acids: Trifluoroacetic acid (TFA) can serve as a CF3 source for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones. organic-chemistry.orgresearchgate.net This method can be performed without any catalysts or additives. organic-chemistry.orgresearchgate.net The reaction of 2-amino-N-phenylbenzamide with TFA in 1,2-dichloroethane (B1671644) (DCE) at high temperatures yields a range of fluorinated compounds. organic-chemistry.org

From Fluorinated Imidoyl Chlorides: N-(2-Iodophenyl)trifluoroacetimidoyl chlorides have been used as starting materials for the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines via C-H bond functionalization. researchgate.net

The following table presents examples of fluorinated precursors used in the synthesis of fluorinated quinazolinones.

Fluorinated PrecursorReactionProductReference(s)
Fluorinated Anthranilic AcidPhenyl/benzyl isothiocyanateFluorinated 2-mercapto-3-phenyl(or benzyl) quinazolin-4(3H)-one nih.gov
Trifluoroacetic Acid (TFA)2-Amino-N-phenylbenzamide2-(Trifluoromethyl)quinazolin-4-ones organic-chemistry.orgresearchgate.net
N-(2-Iodophenyl)trifluoroacetimidoyl ChloridesC-H bond functionalization6-Trifluoromethylindolo[1,2-c]quinazolines researchgate.net

Transition metal catalysis plays a crucial role in modern organic synthesis, including the formation of fluorinated quinazolinones. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been employed in various synthetic routes. For instance, CuI can catalyze the tandem reaction of (2-bromophenyl)-methylamine and amide derivatives to produce quinazolines. mdpi.com

Iron-Catalyzed Reactions: Iron catalysts, such as FeCl2, have been used for the synthesis of quinazolines from 2-alkylamino benzonitriles and Grignard reagents. nih.gov

Manganese-Catalyzed Reactions: Manganese(I) pincer complexes can catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides to yield 2-substituted quinazolines. nih.govmdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are used for the direct arylation of quinazolin-4-one. organic-chemistry.org

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. rsc.org

Base-Promoted Synthesis: A transition-metal-free, base-promoted protocol using polyethylene (B3416737) glycol 200 (PEG-200) as a reaction medium has been developed for the synthesis of quinazolinone scaffolds under mild conditions. rsc.org

Oxidative Annulation: Biologically important quinazolinones have been synthesized from 2-aminobenzamides and DMSO, where DMSO acts as a methine source for intramolecular oxidative annulation. nih.gov

Salicylic Acid-Catalyzed Oxidation: A novel metal-free method involves the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov

Reaction with Thiols: An efficient, one-pot, transition-metal- and external-oxidant-free approach involves the intermolecular annulation of o-aminobenzamides and thiols. rsc.org

One-Pot Reaction Schemes for the Efficient Synthesis of Fluorinated Quinazolinones

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgorganic-chemistry.org

Sequential Cascade Synthesis: A one-pot sequential cascade method for preparing 2-trifluoromethylquinazolin-4(3H)-ones utilizes trifluoroacetic acid (TFA) as a cost-effective CF3 source. organic-chemistry.orgacs.org The process involves the condensation of anthranilic acids with TFA in the presence of a coupling agent, followed by condensation with amines. organic-chemistry.orgacs.org

Copper-Mediated One-Pot Synthesis: A facile one-pot condensation reaction for synthesizing quinazolinone derivatives has been developed using ammonia (B1221849) as the amine source, mediated by copper. rsc.org

Annulation of o-Aminobenzamides and Thiols: A one-pot intermolecular annulation reaction of o-aminobenzamides and thiols provides an efficient, transition-metal-free route to 2-aryl(heteroaryl)quinazolin-4(3H)-ones. rsc.org

Thiazolo[5,4-f]quinazolines Synthesis: The synthesis of novel thiazolo[5,4-f]quinazolines has been achieved through a thermal Dimroth rearrangement of a formimidamide intermediate with an appropriate aniline (B41778) in acetic acid under microwave irradiation. nih.gov

Challenges and Future Directions in the Synthesis of 5,6-Difluoro-6H-quinazolin-4-one

The synthesis of specifically this compound presents several challenges, primarily centered on the availability of starting materials and the regioselectivity of fluorination reactions.

Challenges:

A significant hurdle is the acquisition of the requisite starting material, 2-amino-5,6-difluorobenzamide or its corresponding anthranilic acid. The synthesis of this precursor is not trivial and may involve multi-step processes with potential yield losses.

If a direct fluorination approach on a pre-formed quinazolinone ring is considered, achieving regioselectivity to introduce fluorine at the C-5 and C-6 positions would be a major challenge. The electronic nature of the quinazolinone ring system directs electrophilic substitution, and controlling the precise placement of two fluorine atoms on the benzene (B151609) ring portion is difficult. Existing methods often result in a mixture of isomers, necessitating complex purification procedures.

Furthermore, the introduction of fluorine atoms can require harsh reaction conditions, such as the use of strong acids or highly reactive fluorinating agents. nih.gov These conditions may not be compatible with other functional groups on the quinazolinone scaffold, thereby limiting the molecular diversity that can be achieved.

Future Directions:

Future research will likely focus on overcoming these challenges through the development of novel and more efficient synthetic strategies. A key area of development is the design of advanced catalytic systems. The use of transition-metal catalysts, such as palladium and copper, has already shown promise in the construction of the quinazolinone ring. organic-chemistry.org Future efforts will likely aim to develop catalysts that can facilitate the direct and regioselective C-H fluorination of the quinazolinone scaffold under milder conditions.

The exploration of new fluorinating reagents is another promising avenue. The development of reagents with improved selectivity and reactivity will be crucial for the controlled introduction of fluorine atoms onto the heterocyclic core. This includes advancements in both electrophilic and nucleophilic fluorination chemistry.

Moreover, there is a growing interest in photoredox catalysis and electrochemical methods for the synthesis of fluorinated heterocycles. acs.org These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles, potentially providing new pathways for the synthesis of compounds like this compound.

The continuous innovation in synthetic methodologies, particularly in the realm of catalysis and fluorination chemistry, holds the key to unlocking more efficient, selective, and environmentally benign routes to complex fluorinated molecules, which are of high interest in drug discovery and materials science. nih.gov

Chemical Reactivity and Derivatization Strategies of the 5,6 Difluoro 6h Quinazolin 4 One Scaffold

Functionalization at Key Positions of the Quinazolinone Nucleus

The quinazolinone ring system offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. The primary positions for functionalization on the 5,6-difluoro-6H-quinazolin-4-one scaffold include C-2, N-3, the C-4 carbonyl group, and the fluorine-bearing C-5 and C-6 positions, as well as the C-7 and C-8 positions of the benzene (B151609) ring.

C-2 Position: The C-2 position is a common site for introducing diversity. This can be achieved by starting the synthesis with a substituted anthranilic acid or by modifying the 2-position of a pre-formed quinazolinone. For instance, a 2-methyl group can be introduced by using acetic anhydride (B1165640) in the initial cyclization step. biomedgrid.com This methyl group can then be a handle for further reactions.

N-3 Position: The nitrogen at position 3 is another key site for derivatization. Alkylation, arylation, or acylation at this position can significantly impact the biological activity of the resulting compounds. For example, the reaction of a 2-substituted 5,6-difluoro-4H-benzo[d] nih.govrsc.orgoxazin-4-one with a nitrogen nucleophile like hydrazine (B178648) hydrate (B1144303) leads to the introduction of an amino group at the N-3 position, forming a 3-amino-quinazolin-4(3H)-one derivative. biomedgrid.com

C-5, C-6, C-7, and C-8 Positions: The benzene portion of the quinazolinone ring can also be functionalized. The existing fluorine atoms at C-5 and C-6 direct the regioselectivity of further electrophilic substitution reactions. Generally, in quinazolines, electrophilic substitution is expected to occur at positions 8 > 6 > 5 > 7. nih.gov However, the strong electron-withdrawing nature of the fluorine atoms at C-5 and C-6 would deactivate the ring towards electrophilic attack, making such reactions challenging. Nucleophilic aromatic substitution of the fluorine atoms is a more plausible strategy for functionalization at these positions, particularly if activated by a suitable directing group.

A practical example illustrating the synthesis and functionalization of a closely related scaffold is the preparation of 3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one. This synthesis starts from methyl 2-amino-5,6-difluorobenzoate, which is first cyclized with acetic anhydride to form 5,6-difluoro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one. biomedgrid.com This intermediate is then reacted with hydrazine hydrate to yield the final N-3 aminated quinazolinone. biomedgrid.com

Table 1: Synthetic Steps for a Difluoro-Quinazolinone Derivative biomedgrid.com
StepStarting MaterialReagentsIntermediate/ProductKey Functionalization
1Methyl 2-amino-5,6-difluorobenzoateAcetic anhydride, Ethanol5,6-difluoro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-oneFormation of the oxazinone ring with a methyl group at C-2.
25,6-difluoro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-oneHydrazine hydrate, Ethanol3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-oneIntroduction of an amino group at the N-3 position.

Influence of Fluorine Substituents on the Reactivity Profile of this compound

The presence of two fluorine atoms on the benzenoid ring of the quinazolinone scaffold at positions 5 and 6 has a profound impact on its chemical reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

The -I effect of the fluorine atoms at C-5 and C-6 will significantly influence the acidity of the N-H proton at position 3, making it more acidic compared to its non-fluorinated counterpart. This increased acidity can facilitate deprotonation and subsequent reactions at the N-3 position.

Furthermore, the fluorine atoms can influence the regioselectivity of reactions. In electrophilic aromatic substitution, the deactivating nature of the fluorine atoms will make the reaction conditions more demanding. For nucleophilic aromatic substitution, the fluorine atoms themselves can act as leaving groups, especially when activated by the quinazolinone ring system. The position of substitution will be directed by the combined electronic effects of the fluorine atoms and the fused pyrimidinone ring.

Molecular Hybridization Approaches Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.govrsc.org The this compound scaffold can be a valuable component in such hybrids.

Commonly, the quinazolinone core is linked to other heterocyclic systems known for their biological activities, such as thiazole, triazole, or pyrazole (B372694). nih.govnih.gov The linkage can be achieved through various functional groups introduced at the C-2 or N-3 positions of the quinazolinone ring.

For instance, a 3-amino-5,6-difluoro-2-substituted-quinazolin-4(3H)-one could be used as a building block. The amino group at N-3 can be reacted with various electrophiles to introduce other pharmacophores. Alternatively, a functional group at the C-2 position can be used as a handle for coupling reactions.

Table 2: Potential Hybridization Partners for the this compound Scaffold
Partner HeterocyclePotential Linkage Point on QuinazolinoneRationale for Hybridization
ThiazoleN-3 (via an amide or other linker)Thiazole derivatives exhibit a wide range of biological activities.
TriazoleC-2 or N-3 (via click chemistry or other linkages)Triazoles are known for their antifungal and other medicinal properties. rsc.org
PyrazoleN-3 (e.g., as a pyrazole carboxamide derivative)Pyrazole amides are a hot topic in fungicide research. nih.gov
Indolin-2-oneC-2 or N-3Indolin-2-one is a core structure in many kinase inhibitors. rsc.org

Derivatization for Scaffold Diversity and Structural Analogs

Creating a library of structural analogs is essential for exploring the structure-activity relationship of a lead compound. The this compound scaffold can be systematically derivatized to generate a diverse set of molecules.

Starting from a key intermediate like 5,6-difluoro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one, various nucleophiles other than hydrazine can be used to introduce different substituents at the N-3 position. biomedgrid.com For example, using primary amines would lead to N-alkyl or N-aryl derivatives.

Further diversity can be achieved by modifying the substituent at the C-2 position. Instead of a methyl group, other alkyl or aryl groups can be introduced by using different anhydrides or acyl chlorides in the initial cyclization step. Palladium-catalyzed cross-coupling reactions could also be employed to introduce a variety of substituents at the C-2 position if a suitable handle, such as a halogen, is present.

The synthesis of a series of 2,3-disubstituted quinazolin-4-ones demonstrates the feasibility of creating a library of analogs from a common benzoxazinone (B8607429) intermediate. biomedgrid.com This approach allows for the rapid generation of compounds with modifications at both the C-2 and N-3 positions, which is crucial for a thorough investigation of the chemical space around the this compound core.

Computational and in Silico Approaches in the Study of 5,6 Difluoro 6h Quinazolin 4 One

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 5,6-difluoro-6H-quinazolin-4-one have been identified. General molecular docking simulations are widely used to predict the binding conformations of quinazolinone derivatives to various biological targets. woarjournals.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No dedicated QSAR models for predicting the activity of this compound were found in the reviewed literature. QSAR studies are common for the broader class of quinazolinone analogs to understand the relationship between their chemical structures and biological activities. nih.govresearchgate.netnih.govunc.edu

Pharmacophore Modeling and Virtual Screening

There is no available information on pharmacophore models developed specifically from or for the virtual screening of this compound. This technique is often applied to the general quinazolinone scaffold to discover new potential inhibitors for various targets. nih.govbenthamscience.comnih.govresearchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Specific molecular dynamics simulation data for this compound, detailing its conformational analysis and the stability of its binding to a target, could not be located. Such simulations are crucial for understanding the dynamic behavior of ligand-receptor complexes and have been applied to other quinazolinone derivatives. researchgate.netnih.govbiorxiv.orgnih.gov

Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 5,6 Difluoro 6h Quinazolin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of quinazolinone derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, while 2D NMR techniques help establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectra of quinazolinone derivatives display characteristic signals for the protons on the heterocyclic and substituent groups. For instance, in many 3-substituted quinazolin-4(3H)-one derivatives, the aromatic protons of the quinazolinone core typically appear in the downfield region. rsc.org The disappearance of an NH₂ singlet and the appearance of a characteristic imine proton (–N=CH–) signal can confirm the formation of certain Schiff base derivatives. nih.gov In one study, the protons of a methyl group attached to the quinazolin-4-one ring were observed as a singlet in the ¹H NMR spectrum. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Characteristic signals for the quinazolinone scaffold include those for the carbonyl carbon (C=O) and the imine carbon (C=N), which are typically observed in the range of 150–170 ppm. nih.gov The carbon atoms within the aromatic rings also give rise to a series of signals in the aromatic region of the spectrum. For example, in the analysis of 2-(2,6-dichlorophenyl)quinazolin-4(3H)-one, the carbonyl carbon appeared at 161.4 ppm, while other carbons of the quinazolinone core were observed at distinct chemical shifts. rsc.org

The following table summarizes typical NMR data for quinazolinone derivatives based on reported findings.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Reference
¹HAromatic Protons (Quinazolinone)7.5 - 8.3 rsc.org
¹HImine Proton (-N=CH-)8.5 - 9.0 nih.gov
¹HN-CH₃~3.78 mdpi.com
¹³CCarbonyl (C=O)161.0 - 163.8 rsc.orgmdpi.com
¹³CImine (C=N)~150 - 170 nih.gov
¹³CAromatic Carbons120 - 150 rsc.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

In the characterization of novel quinazolinone derivatives, HRMS is routinely used to confirm that the elemental composition of the synthesized compound matches the calculated formula. rsc.orgmdpi.com For example, the structure of 2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one was confirmed by HRMS, with a calculated m/z for [M+H]⁺ of 291.0740 and a found value of 291.0739. rsc.org Similarly, various quinoline-5-sulfonamide (B3425427) derivatives were successfully characterized using HRMS to confirm their structures. mdpi.com The technique is crucial for validating the identity of newly synthesized compounds in a series. nih.gov

The following table shows examples of HRMS data for representative quinazolinone derivatives.

Compound Name Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
2-(4-Bromophenyl)quinazolin-4(3H)-oneC₁₄H₁₀BrN₂O⁺300.9971300.9972 rsc.org
2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-oneC₁₅H₁₀F₃N₂O⁺291.0740291.0739 rsc.org
2-(3-(Benzyloxy)propyl)quinazolin-4(3H)-oneC₁₈H₁₉N₂O₂⁺295.1441295.1441 rsc.org
2-(2,6-Dichlorophenyl)quinazolin-4(3H)-oneC₁₄H₉Cl₂N₂O⁺291.0086291.0086 rsc.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectra of quinazolinone derivatives show characteristic absorption bands that confirm the presence of key structural features. sifisheriessciences.com

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a hallmark of the 4(3H)-quinazolinone core, typically appearing in the range of 1675-1736 cm⁻¹. researchgate.netmdpi.com Other significant peaks include those for C=N, C-N, and C-H bonds within the aromatic system. mdpi.com For instance, the FTIR spectrum of one derivative showed bands at 3188 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), and 1582 cm⁻¹ (C=N). mdpi.com The analysis of various quinazolinone derivatives consistently reveals these characteristic peaks, making FTIR a valuable tool for structural confirmation. researchgate.netnih.gov

Below is a table of characteristic IR absorption frequencies for quinazolinone derivatives.

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-HStretch3188 - 3306 researchgate.netmdpi.com
C=O (Amide)Stretch1675 - 1736 researchgate.netmdpi.com
C=NStretch1551 - 1582 researchgate.netmdpi.com
Aromatic C-HStretch~3060 - 3080 mdpi.com
C-NStretch1230 - 1325 mdpi.com

Chromatographic Methods for Separation and Purity (TLC, HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of quinazolinone derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of product purity. nih.govyoutube.com By comparing the Rƒ value of the product to that of the starting materials, chemists can determine when a reaction is complete.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification and quantitative analysis of compounds. A reversed-phase C18 column is commonly used for the separation of quinazolinone derivatives. nih.gov This method can be used to determine the purity of a final product with high accuracy. An analytical HPLC method was developed for the analysis of a specific quinazolinone derivative in rat plasma, demonstrating its utility in pharmacokinetic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is extremely powerful for identifying the components of a complex mixture, confirming the molecular weight of the main product, and identifying any impurities. It is a standard method used in the synthesis and characterization of new chemical entities.

X-ray Crystallography for Solid-State Structural Determination

The crystal structures of numerous quinazolinone derivatives have been determined using X-ray crystallography, providing invaluable insights into their molecular geometry. nih.govresearchgate.net For example, the crystal structure of a 2a pyrazol-quinazolinone compound was determined to confirm its molecular structure unambiguously. mdpi.com In another study, the chemical structure of a derivative, compound F5, was clearly verified via single-crystal X-ray diffraction analysis. nih.govacs.org These analyses can reveal important conformational details, such as the spatial relationship between different ring systems within the molecule, which can be crucial for understanding structure-activity relationships. nih.gov

Future Perspectives and Emerging Research Directions for 5,6 Difluoro 6h Quinazolin 4 One Research

Development of Next-Generation Fluorinated Quinazolinone Derivatives

The development of novel fluorinated quinazolinone derivatives is a highly active area of research, driven by the need to overcome challenges such as drug resistance and to enhance therapeutic efficacy. A major focus has been on the design of next-generation inhibitors for well-established drug targets.

A prime example is the development of fourth-generation epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). nih.gov First-generation EGFR inhibitors, such as the quinazoline-based gefitinib (B1684475) and erlotinib, are effective against activating EGFR mutations but are rendered ineffective by the emergence of resistance mutations like T790M. nih.govfrontiersin.org While third-generation inhibitors like osimertinib (B560133) target the T790M mutation, further mutations such as C797S can confer resistance. nih.govnih.gov

Future research on 5,6-difluoro-6H-quinazolin-4-one could contribute to the development of allosteric EGFR inhibitors. These inhibitors bind to a different site on the EGFR protein than the ATP-competitive inhibitors, a strategy that can overcome resistance mutations at the ATP-binding site. nih.govnih.govosti.gov For instance, a 5-fluoro quinazolinone derivative has shown promise in tumor regression in preclinical models. nih.gov The strategic placement of fluorine atoms on the quinazolinone core, as in this compound, could be explored to optimize binding to this allosteric pocket and enhance selectivity for mutant EGFR over wild-type, thereby reducing toxicity. nih.govfrontiersin.org

Exploration of Novel Biological Targets and Therapeutic Areas

Beyond EGFR, the quinazolinone scaffold has demonstrated activity against a multitude of other biological targets, opening up new therapeutic avenues for fluorinated derivatives like this compound. The inherent versatility of the quinazolinone core allows for structural modifications to target a diverse range of enzymes and receptors implicated in various diseases. nih.govnih.govnih.gov

Emerging research has identified several promising targets for quinazolinone-based inhibitors:

Cyclin-Dependent Kinases (CDKs): Certain quinazoline (B50416) derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle. The substitution pattern on the quinazoline ring, including the presence of fluorine, can influence the inhibitory potency. nih.gov

Phosphoinositide 3-Kinases (PI3Ks) and Histone Deacetylases (HDACs): Dual inhibitors targeting both PI3K and HDAC have been developed from 4-methyl quinazoline derivatives. These compounds have shown the ability to modulate signaling pathways and induce apoptosis in cancer cells. nih.gov

Ubiquitin-Specific Peptidase 7 (USP7): Quinazolin-4(3H)-one derivatives have been identified as novel inhibitors of USP7, a deubiquitinating enzyme involved in the p53 tumor suppressor pathway. Inhibition of USP7 can lead to increased p53 levels and cell cycle arrest in cancer cells. nih.gov

Poly(ADP-ribose) Polymerase (PARP): The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the PARP inhibitor Olaparib. This has led to the development of new quinazolinone-based PARP-1 inhibitors with potent anticancer activity. rsc.org

The introduction of a difluoro substitution pattern in this compound could be systematically explored to enhance activity and selectivity against these and other novel targets. The unique electronic properties of the fluorine atoms can influence protein-ligand interactions, potentially leading to the discovery of highly potent and selective inhibitors for therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases. nih.gov

Application of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of quinazolinone derivatives is continuously evolving, with a growing emphasis on efficiency, sustainability, and the ability to rapidly generate diverse chemical libraries for screening.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for automation and scalability. organic-chemistry.org The synthesis of 4(3H)-quinazolinone derivatives has been successfully demonstrated using microfluidic flow reactors, leading to faster reaction times and higher yields. organic-chemistry.orgresearchgate.net Future research could focus on adapting and optimizing flow chemistry protocols for the synthesis of fluorinated quinazolinones like this compound, enabling the efficient production of compound libraries for biological evaluation.

Machine Learning-Assisted Synthesis: Machine learning (ML) is emerging as a powerful tool in drug discovery, from target identification to predicting chemical reaction outcomes and designing novel molecules with desired properties. nih.govnih.gov ML models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can be developed to predict the inhibitory activity of quinazoline derivatives against specific targets like EGFR. nih.govnih.gov These models can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. nih.govnih.govmdpi.com For a novel scaffold like this compound, ML algorithms could be trained on data from existing fluorinated quinazolinones to predict its potential biological activities and guide the design of derivatives with enhanced potency and selectivity. youtube.comdinus.ac.id

Integration of Multi-Omics Data with Chemical Biology Approaches

The advent of multi-omics technologies, which allow for the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological systems in which drugs act. nih.govtechnologynetworks.com Integrating multi-omics data with chemical biology approaches can offer deep insights into the mechanism of action of quinazolinone derivatives, identify biomarkers for drug response, and facilitate drug repurposing. oup.comresearchgate.net

For a novel compound like this compound, a multi-omics approach could be employed to:

Elucidate On- and Off-Target Effects: By analyzing changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound, researchers can identify not only the intended target but also any off-target interactions that might contribute to efficacy or toxicity.

Identify Resistance Mechanisms: Comparing the multi-omics profiles of sensitive and resistant cancer cell lines can reveal the molecular pathways that are altered to confer resistance to the quinazolinone derivative.

Discover Biomarkers: Multi-omics data can help identify predictive biomarkers that can be used to select patients who are most likely to respond to treatment with a particular quinazolinone-based drug.

While the direct application of multi-omics to quinazolinone research is still an emerging area, the integration of these powerful technologies will undoubtedly play a crucial role in the future development and personalized application of compounds like this compound.

Sustainability and Green Chemistry Aspects in Quinazolinone Research

The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceuticals to minimize environmental impact. nih.gov Research in the field of quinazolinone synthesis has seen a significant shift towards more sustainable and eco-friendly methods.

Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or biodegradable solvents such as ethyl lactate. acs.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. For example, methods for the direct synthesis of fluorinated quinazolinones using fluorinated acids without the need for metals or additives have been reported. organic-chemistry.org

Use of Recyclable Catalysts: Employing recyclable catalysts, such as magnetic nanoparticles, to facilitate the synthesis and simplify product purification. nih.gov

Energy-Efficient Synthesis: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Future research will likely focus on developing and optimizing these green synthetic strategies for the production of fluorinated quinazolinones, ensuring that the next generation of these important therapeutic agents is produced in a sustainable and environmentally responsible manner. researchgate.net

Data Tables

Table 1: Examples of Biologically Active Quinazolinone Derivatives and their Targets

Compound ClassTarget(s)Therapeutic AreaReference(s)
4-Methyl Quinazoline DerivativesPI3K, HDACCancer nih.gov
Quinazolin-4(3H)-one DerivativesUSP7Cancer nih.gov
4-Quinazolinone-based DerivativesPARP-1Cancer rsc.org
7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-oneBacteria (e.g., S. aureus)Infectious Disease nih.gov
5-Fluoro quinazolinoneAllosteric EGFRCancer (NSCLC) nih.gov

Table 2: Advanced Methodologies in Quinazolinone Research

MethodologyApplicationAdvantagesReference(s)
Flow Chemistry Synthesis of 4(3H)-quinazolinone derivativesFaster reaction times, higher yields, improved safety and scalability. organic-chemistry.orgresearchgate.net
Machine Learning (QSAR) Predicting inhibitory activity of quinazoline derivatives against EGFR.Accelerates drug discovery by prioritizing synthesis of promising compounds. nih.govnih.gov
Multi-Omics Predicting drug response, identifying biomarkers, elucidating mechanisms of action.Provides a holistic understanding of drug effects in complex biological systems. nih.govtechnologynetworks.comresearchgate.net
Green Synthesis Synthesis of quinazolinone derivatives using recyclable catalysts and green solvents.Reduces environmental impact, minimizes waste, improves efficiency. nih.govacs.orgorganic-chemistry.org

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